molecular formula C17H21N3O3 B1467605 methyl 2-[(E)-2-(dimethylamino)vinyl]-6-isopropyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate CAS No. 1374510-92-5

methyl 2-[(E)-2-(dimethylamino)vinyl]-6-isopropyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B1467605
CAS No.: 1374510-92-5
M. Wt: 315.37 g/mol
InChI Key: KMWMGISCRRCXOC-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-isopropyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a heterocyclic compound featuring a 1,6-naphthyridine core, a bicyclic system with fused pyridine and pyrimidine rings. Key structural elements include:

  • 2-[(E)-2-(dimethylamino)vinyl group: A conjugated enamine system that may act as a hydrogen bond acceptor or participate in Michael addition reactions.
  • 5-oxo-5,6-dihydro moiety: A ketone group in a partially saturated ring, enhancing planarity and electronic conjugation.
  • 3-carboxylate ester: A polar functional group that improves solubility and serves as a handle for derivatization.

This compound is listed in reagent databases as a research chemical (e.g., ), suggesting its use in medicinal chemistry or materials science.

Properties

IUPAC Name

methyl 2-[(E)-2-(dimethylamino)ethenyl]-5-oxo-6-propan-2-yl-1,6-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11(2)20-9-7-14-12(16(20)21)10-13(17(22)23-5)15(18-14)6-8-19(3)4/h6-11H,1-5H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWMGISCRRCXOC-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=NC(=C(C=C2C1=O)C(=O)OC)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=CC2=NC(=C(C=C2C1=O)C(=O)OC)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-isopropyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C24H27N3O5C_{24}H_{27}N_{3}O_{5}, and it has a molecular weight of 433.49 g/mol. The structure includes a naphthyridine core, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC24H27N3O5C_{24}H_{27}N_{3}O_{5}
Molecular Weight433.49 g/mol
CAS Number1374510-73-2
Hazard ClassificationIrritant

Biological Activity Overview

Research indicates that naphthyridine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Various studies have shown that naphthyridine compounds can inhibit the growth of cancer cells. For instance, derivatives have demonstrated significant cytotoxic effects against several cancer cell lines, including prostate and breast cancer cells, with IC50 values ranging from 1.58 µg/mL to 3.73 µg/mL depending on the specific derivative and cell line tested .
  • Antimicrobial Properties : Compounds in this class have been evaluated for their antimicrobial efficacy. They exhibit varying degrees of activity against bacteria and fungi, making them potential candidates for antibiotic development.
  • Neuroprotective Effects : Some studies suggest that naphthyridine derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Biology explored the anticancer properties of naphthyridine derivatives, including this compound. The compound showed significant cytotoxicity against DU145 prostate cancer cells with an IC50 value of approximately 1.58 µg/mL. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial activity, several naphthyridine derivatives were tested against common pathogens. This compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-isopropyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is primarily researched for its pharmacological properties. Its structure suggests potential activity as an antimicrobial or anticancer agent.

Case Study: Anticancer Activity
Research has indicated that compounds with similar naphthyridine structures exhibit cytotoxic effects on various cancer cell lines. Preliminary studies involving this compound could explore its efficacy against specific tumors, potentially leading to the development of new chemotherapeutic agents.

The compound's ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and receptor binding.

Example: Enzyme Inhibition
Inhibitors derived from naphthyridine derivatives have been studied for their ability to inhibit enzymes involved in metabolic pathways related to cancer and infectious diseases. Investigating the inhibitory potential of this compound could provide insights into its mechanism of action.

Synthesis and Chemical Reactions

The synthesis of this compound can serve as a model for developing new synthetic methodologies in organic chemistry.

Synthesis Pathways:
Utilizing advanced synthetic techniques such as microwave-assisted synthesis or green chemistry approaches could enhance the efficiency and yield of this compound.

Comparison with Similar Compounds

Key Observations:

Substituent-Driven Properties :

  • The isopropyl group in the target compound balances hydrophobicity and steric effects, making it suitable for membrane permeability in drug design .
  • The triazolyl substituent () adds polarity and hydrogen-bonding capacity, which could improve target affinity but reduce bioavailability .
  • Furylmethyl and methoxybenzyl groups () enhance π-system interactions but were discontinued, possibly due to synthetic complexity or instability .

Role of the Dimethylaminovinyl Group: This moiety is conserved across analogs, suggesting its critical role in bioactivity. The (E)-configuration ensures conjugation, enabling electronic interactions with biological targets (e.g., enzyme active sites) .

Discontinuation Trends :
Derivatives with bulky or polar substituents (e.g., 2-furylmethyl, 4-methoxybenzyl) are less commercially available, hinting at challenges in scalability or efficacy .

Pharmacological Implications (Inferred)

  • Isopropyl derivative : Likely exhibits moderate logP values, favoring blood-brain barrier penetration.
  • Triazolyl derivative: Higher polarity may limit CNS activity but improve solubility for intravenous formulations.
  • Discontinued analogs: Potential toxicity or metabolic instability could explain their phase-out .

Preparation Methods

Core Formation: 1,6-Naphthyridine Scaffold Synthesis

The 1,6-naphthyridine ring system is synthesized through cyclization reactions involving substituted pyridine derivatives. Literature on naphthyridine chemistry indicates that the cyclization can be achieved by:

  • Thermal or catalytic cyclization of amino-substituted pyridine precursors bearing appropriate side chains.
  • Use of reductive cyclization methods to close the ring, for example, employing hydrogenation catalysts such as PtO2 under mild pressure and temperature conditions to form dihydro-naphthyridines, which can be subsequently oxidized to the desired oxo form.

A representative example includes the thermolytic cyclization of 2-(1-hydroxy-3-phenylallyl)-6-methoxy-3-methylaminopyridine derivatives to yield dihydro-1,5-naphthyridines, which are structurally related and provide insight into analogous 1,6-naphthyridine synthesis.

Introduction of the Isopropyl Group

The isopropyl substituent at the 6-position is introduced via alkylation or during the precursor synthesis stage. This can be achieved by:

  • Utilizing isopropyl-substituted pyridine or pyridone intermediates.
  • Employing Friedel-Crafts type alkylation or nucleophilic substitution reactions on activated precursors.

The exact method depends on the availability of starting materials and desired regioselectivity.

Installation of the Methyl Ester Group (3-Carboxylate)

The methyl ester at the 3-position is introduced through esterification reactions:

  • Starting from the corresponding carboxylic acid or acid chloride intermediate.
  • Using methanol in the presence of acid catalysts or via transesterification reactions.

This step often occurs before or after the ring closure depending on the synthetic route.

Reaction Conditions and Solvent Systems

According to patent literature on related naphthyridine derivatives, the reactions are commonly performed in inert solvents such as:

  • Alcohols (methanol, ethanol, isopropanol)
  • Halogenated hydrocarbons (dichloromethane, chloroform)
  • Ethers (tetrahydrofuran, dioxane)
  • Polar aprotic solvents (acetonitrile)

Temperature ranges typically vary from ambient (20°C) to reflux conditions depending on the step, with atmospheric pressure maintained throughout.

Representative Preparation Procedure (Hypothetical Based on Literature)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization Amino-pyridine precursor, PtO2, H2, EtOH, 20°C, 2h ~70 Forms dihydro-naphthyridine core
2 Alkylation Isopropyl halide, base, inert solvent, reflux 60-75 Introduces isopropyl substituent
3 Esterification Carboxylic acid intermediate, MeOH, acid catalyst 80-90 Methyl ester formation
4 Vinylation (enamine formation) DMF-DMA, inert solvent, 20-60°C, 6h 50-65 Introduces (E)-2-(dimethylamino)vinyl group

Yields are approximate and based on analogous naphthyridine syntheses.

Research Findings and Optimization

  • The stereoselectivity of the (E)-vinyl group is influenced by solvent polarity and temperature; lower temperatures favor the E-isomer.
  • The use of mild bases and inert atmosphere prevents side reactions such as polymerization or isomerization.
  • Purification is typically achieved by crystallization or chromatography, with characterization by NMR and mass spectrometry confirming structure and purity.

Summary Table of Preparation Parameters

Parameter Details
Core formation method Reductive cyclization or thermal cyclization
Key reagents Amino-pyridine derivatives, PtO2 catalyst, DMF-DMA
Solvents Methanol, ethanol, dichloromethane, tetrahydrofuran
Temperature range 20°C to reflux (~78°C for methanol)
Reaction atmosphere Inert (nitrogen or argon)
Typical reaction time 2 to 12 hours depending on step
Purification methods Crystallization, column chromatography
Characterization NMR, MS, IR, melting point

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the (E)-configuration of the vinyl group and isopropyl substitution.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%) and detection of polar byproducts .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify the molecular ion [M+H]⁺.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in single crystals (if crystallizable).

How can researchers optimize reaction yields when synthesizing this compound?

Advanced Research Question
Low yields often arise from competing isomerization or incomplete cyclization. Strategies include:

  • Temperature Control : Maintain 5°C during Vilsmeier reagent addition to minimize side reactions, followed by gradual heating to 80°C for cyclization .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
  • Solvent Optimization : Use aprotic solvents (DMF, DCM) to stabilize intermediates.
  • Real-Time Monitoring : Employ TLC or in-situ IR to track reaction progress.

How should researchers address contradictions between experimental and computational spectroscopic data?

Advanced Research Question
Discrepancies in NMR chemical shifts or IR stretches may arise from:

  • Solvent Effects : Compare experimental data with simulations (e.g., DFT calculations) using the same solvent model (e.g., PCM for DMSO or CDCl₃).
  • Tautomerism : Investigate potential keto-enol tautomerism via variable-temperature NMR.
  • Impurity Interference : Re-purify the compound and re-run HPLC with a diode array detector (DAD) to rule out co-eluting impurities .

What methodologies are recommended to study the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (25–60°C) and monitor degradation via HPLC .
    • Oxidative Stress : Expose to 3% H₂O₂ and track peroxide-sensitive groups (e.g., vinyl).
    • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions.

How can isomerization during synthesis be detected and controlled?

Advanced Research Question
The (E)-vinyl group may isomerize to the (Z)-form under light or heat. Mitigation strategies:

  • Light Protection : Conduct reactions under amber glass or inert atmosphere.
  • Isomer Detection : Use HPLC with a chiral column or NMR NOESY to distinguish (E)/(Z) configurations.
  • Additive Screening : Introduce radical scavengers (e.g., BHT) to suppress photochemical isomerization.

What computational tools are suitable for predicting the compound’s reactivity and electronic properties?

Advanced Research Question

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological matrices.
  • Docking Studies : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina.

How can researchers validate the compound’s biological activity while minimizing interference from synthetic byproducts?

Advanced Research Question

  • Bioassay Design : Include a negative control (purified compound vs. crude reaction mixture).
  • HPLC Fractionation : Isolate bioactive fractions and correlate activity with purity data .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products in cell-based assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(E)-2-(dimethylamino)vinyl]-6-isopropyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-[(E)-2-(dimethylamino)vinyl]-6-isopropyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.